Pure Blue
Overview
Description
Pure Blue, also known as Prussian Blue, is a coordination compound with the formula Fe₄[Fe(CN)₆]₃. It is a deep blue pigment that has been used historically in paintings and dyes. Prussian Blue is notable for its intense color and stability, making it a valuable compound in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Prussian Blue can be synthesized through the reaction of iron(III) chloride with potassium ferrocyanide. The reaction proceeds as follows:
4FeCl3+3K4[Fe(CN)6]→Fe4[Fe(CN)6]3+12KCl
This reaction is typically carried out in an aqueous solution at room temperature. The resulting precipitate is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods: Industrial production of Prussian Blue involves a similar process but on a larger scale. The reactants are mixed in large reactors, and the product is separated using filtration and centrifugation. The compound is then dried and ground to the desired particle size.
Chemical Reactions Analysis
Types of Reactions: Prussian Blue undergoes various chemical reactions, including:
Oxidation: Prussian Blue can be oxidized to form Berlin Green.
Reduction: It can be reduced to form Prussian White.
Substitution: The cyanide ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ligand exchange reactions using different cyanide complexes.
Major Products:
Berlin Green: Formed through oxidation.
Prussian White: Formed through reduction.
Substituted Complexes: Formed through ligand exchange reactions.
Scientific Research Applications
Prussian Blue has a wide range of applications in scientific research:
Chemistry: Used as a pigment and in the synthesis of other coordination compounds.
Biology: Employed in histology for staining cells and tissues.
Medicine: Used as an antidote for certain types of heavy metal poisoning, such as thallium and radioactive cesium.
Industry: Utilized in the production of inks, paints, and dyes.
Mechanism of Action
Prussian Blue acts as a chelating agent, binding to heavy metals in the gastrointestinal tract and preventing their absorption. The bound metals are then excreted from the body. This mechanism is particularly effective for treating poisoning by thallium and radioactive cesium.
Comparison with Similar Compounds
Prussian Blue is unique due to its intense color and stability. Similar compounds include:
Egyptian Blue: A calcium copper silicate used historically as a pigment.
Chinese Blue: A barium copper silicate with similar applications.
Wesselsite: A strontium copper silicate used in pigments.
Each of these compounds has unique properties, but Prussian Blue stands out for its versatility and effectiveness in various applications.
Properties
IUPAC Name |
sodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N6O16S4.Na/c1-55-23-11-15(3-7-19(23)37-39-21-9-5-17-25(57(43,44)45)13-27(59(49,50)51)31(35)29(17)33(21)41)16-4-8-20(24(12-16)56-2)38-40-22-10-6-18-26(58(46,47)48)14-28(60(52,53)54)32(36)30(18)34(22)42;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);/q;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFSSYGWXNGVFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)OC)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N6NaO16S4+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83763-66-0, 2610-05-1 | |
Record name | 6,6'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diazo)bis(4-amino-5-hydroxynaphthalene-1,3-disulphonic) acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pure Blue | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pure Blue | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,6'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)diazo]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonic] acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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